molecular formula C18H20N2O5 B565451 (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester CAS No. 26048-95-3

(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester

Cat. No. B565451
CAS RN: 26048-95-3
M. Wt: 344.367
InChI Key: ATHRZWZDILASFM-UHFFFAOYSA-N
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Description

(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester, often referred to as BOC-HECE, is an important organic compound used in a variety of scientific research and applications. BOC-HECE is a valuable tool for scientists in a number of fields, including biochemistry, organic chemistry, and pharmaceuticals. This compound has been studied for its ability to act as a substrate for enzymes, for its potential as an inhibitor of certain enzymes, and for its ability to act as a carrier for drug delivery.

Scientific Research Applications

Inhibition of Acetylcholinesterase

Carbamates, including compounds similar to (R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester, have been explored for their effectiveness as acetylcholinesterase inhibitors. These compounds react with AChE by transferring the carbamoyl group to a serine residue in the enzyme's active site, leading to the temporary inhibition of the enzyme. This process is significant in developing insecticides and therapeutic agents due to the extended half-lives of carbamoylated AChEs, which can range from minutes to over a month. The rate of decarbamoylation, or the return of AChE to its active form, varies significantly based on the size of the alkyl substituents on the carbamoyl group, indicating the potential for tailored AChE inhibitors based on carbamate structure (Rosenberry & Cheung, 2019).

Antimicrobial and Antioxidant Properties

Research into the biological activities of natural carboxylic acids, which share functional similarities with this compound, reveals potential antimicrobial and antioxidant applications. The structure-related activities of these compounds show that variations in the number of hydroxyl groups and conjugated bonds can significantly impact their biological efficacy. For instance, compounds with a higher number of hydroxyl groups exhibit stronger antioxidant activity, which may translate to potential uses of this compound derivatives in protecting against oxidative stress (Godlewska-Żyłkiewicz et al., 2020).

Chemical Synthesis and Functionalization

In the context of organic synthesis, the structural characteristics of this compound offer pathways for selective functionalization of saturated C-H bonds. Metalloporphyrin catalysts have been employed in the functionalization of similar structures, facilitating reactions such as hydroxylation, amination, and carbenoid insertion. This area of research underscores the compound's relevance in synthetic chemistry, offering methodologies for the modification of complex organic molecules with high selectivity and efficiency (Che et al., 2011).

Structure-Activity Relationships in Antioxidants

Further studies on hydroxycinnamic acids, which are structurally related to carbamic acid esters, have elucidated structure-activity relationships (SARs) that inform the design of antioxidants. These investigations suggest that the antioxidant activity of such compounds can be modulated by altering structural features such as the number and position of hydroxy groups, offering insights into how this compound might be optimized for specific biological activities (Razzaghi-Asl et al., 2013).

properties

IUPAC Name

benzyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-11-16(17(22)20-25-13-15-9-5-2-6-10-15)19-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,21H,11-13H2,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHRZWZDILASFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696499
Record name Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26048-95-3
Record name Carbamic acid, [1-[(benzyloxy)carbamoyl]-2-hydroxyethyl]-, benzyl ester, DL-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26048-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl {1-[(benzyloxy)amino]-3-hydroxy-1-oxopropan-2-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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